Dipotassium diazirine-3,3-dicarboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;diazirine-3,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.2K/c6-1(7)3(2(8)9)4-5-3;;/h(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTJBYYNWBBNLI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(N=N1)C(=O)[O-])[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3K2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Diazirine 3,3 Dicarboxylate Systems
Photochemical Transformations and Carbene Generation
Upon irradiation with ultraviolet (UV) light, diazirines are well-known to decompose and form reactive carbene species. wikipedia.orgresearchgate.net This photo-reactivity is central to their application in fields like photoaffinity labeling, where precise spatial and temporal control over carbene generation is crucial. researchgate.net The process for diazirine-3,3-dicarboxylate systems involves the absorption of a photon, leading to the cleavage of C-N bonds and the release of stable nitrogen gas. nih.gov
The photochemical activation of diazirines is highly dependent on the wavelength of light used. Most diazirine compounds, including alkyl diazirines, are typically activated by UV light in the range of 350-365 nm. nih.govnih.gov This irradiation triggers the extrusion of nitrogen gas (N₂), a key step in the generation of the carbene intermediate. wikipedia.org
Recent studies have explored various models for the photolysis mechanism. Upon absorbing a photon, the diazirine can enter an excited state. From here, it may directly decompose into a carbene and nitrogen. However, a significant competing pathway involves the formation of a more stable, linear diazo intermediate. nih.govnih.gov This diazo species can also be photolytically active, subsequently decomposing to yield the carbene. nih.gov The efficiency of carbene generation versus the accumulation of the diazo intermediate can be influenced by the irradiation wavelength and intensity. nih.govnih.gov For instance, combinations of different wavelengths (e.g., 365 nm + 405 nm) have been shown to improve the carbene-to-diazoalkane ratio compared to a single wavelength. nih.gov
| Pathway | Description | Key Intermediate | Influencing Factors |
|---|---|---|---|
| Direct Decomposition | Diazirine absorbs a photon and directly extrudes N₂ to form a carbene. | Carbene | Wavelength, diazirine structure |
| Stepwise via Diazo | Diazirine first isomerizes to a linear diazo compound, which then loses N₂ upon further irradiation to form a carbene. nih.gov | Diazo Isomer | Wavelength, solvent, pH nih.govnih.gov |
The carbene generated from the photolysis of diazirine-3,3-dicarboxylate can exist in two electronic spin states: singlet and triplet. wikipedia.org The singlet carbene has a pair of non-bonding electrons in the same orbital, making it behave as a zwitterion with both nucleophilic and electrophilic character. researchgate.net The triplet carbene has two unpaired electrons in different orbitals and exhibits diradical-like reactivity. nih.gov
Singlet Carbene: This state is typically involved in concerted reactions. Its primary reactivity mode is insertion into X-H bonds (where X can be C, O, or N), which is a powerful tool for covalent modification. wikipedia.orgresearchgate.net The closed-shell singlet species is considered most relevant for photocrosslinking applications. researchgate.net
Triplet Carbene: This state behaves as a diradical and is more likely to participate in stepwise radical-type reactions, such as hydrogen atom abstraction. nih.gov
The substituents on the diazirine ring can influence which spin state is preferentially formed. wikipedia.org While specific studies on dicarboxycarbene are limited, the general principle is that the electronic nature of the substituents plays a key role. The reactivity of the carbene is rapidly quenched by solvents, particularly water, which minimizes nonspecific labeling in biological applications. wikipedia.org
In addition to forming a carbene that undergoes insertion reactions, the photolysis of diazirine systems can lead to other products through competing rearrangement pathways. One of the most significant is the Wolff rearrangement. wikipedia.orgorganic-chemistry.org This reaction is characteristic of α-diazocarbonyl compounds, which can be formed as intermediates from the corresponding diazirines. researchgate.net
In a Wolff rearrangement, the carbene intermediate rearranges to form a ketene (B1206846), with an accompanying 1,2-migration of a substituent. wikipedia.org This ketene is highly reactive and can be trapped by various nucleophiles. For example, in the presence of water, alcohols, or amines, the ketene will be converted to a carboxylic acid, ester, or amide, respectively. organic-chemistry.org This pathway competes directly with the desired carbene insertion reactions and can reduce the efficiency of processes like photoaffinity labeling. researchgate.net The propensity for the Wolff rearrangement versus other carbene reactions depends on the structure of the carbene and the reaction conditions. organic-chemistry.org
Thermal Decomposition Pathways and Nitrogen Release
Besides photochemical activation, diazirines can be decomposed by heat. researchgate.netnih.gov Thermal decomposition also results in the expulsion of nitrogen gas and the formation of a carbene intermediate. nih.govislandscholar.ca This process typically requires higher activation energy than photolysis, with temperatures often in the range of 110–130 °C for aryl diazirines. nih.gov
The thermal decomposition of diazirines is generally a first-order reaction. islandscholar.carsc.org The mechanism can be a concerted process where nitrogen is eliminated and the carbene is formed in a single step, or it can be a stepwise process. nih.govresearchgate.net Computational studies suggest that for some substituted diazirines, the decomposition may proceed through a diazo intermediate, similar to the photochemical pathway. nih.gov The stability of the diazirine and its activation temperature can be tuned by altering the electronic properties of its substituents. nih.gov
Nucleophilic and Electrophilic Reactivity Profiles of the Diazirine Moiety
While the primary reactivity of diazirines involves their conversion to carbenes, the diazirine ring itself and its intermediates can exhibit distinct reactivity. The photolysis of alkyl diazirines, such as diazirine-3,3-dicarboxylate, can generate a long-lived diazo intermediate. nih.gov This diazo species, rather than the carbene, can be the primary reactive species under certain conditions, particularly in the presence of acids. chemrxiv.org
A key feature of alkyl diazirine chemistry is its pH-dependent reactivity. wikipedia.orgnih.gov Studies have shown that the diazo intermediate formed during photolysis preferentially reacts with acidic amino acid residues like glutamate (B1630785) and aspartate. chemrxiv.orgu-tokyo.ac.jp This reaction is dependent on proton transfer; the diazo intermediate requires a proton from the acidic residue to form a cationic intermediate, which then displaces dinitrogen upon attack by the conjugate base. nih.gov
Metal-Catalyzed Transformations Involving Diazirine-3,3-dicarboxylate
Dipotassium (B57713) diazirine-3,3-dicarboxylate, as a precursor to a carbene, is anticipated to undergo a variety of transformations in the presence of transition metal catalysts. The dicarboxylate substitution suggests the resulting carbene would be of the donor-acceptor type, which has a rich and well-documented reactivity profile with catalysts based on rhodium, copper, and palladium.
Metal-catalyzed reactions of diazirines typically proceed through the formation of a metal-carbene intermediate. This intermediate can then engage in a range of synthetic transformations.
Expected Metal-Catalyzed Reactions:
Cyclopropanation: In the presence of a suitable metal catalyst, such as those based on rhodium(II) or copper(I), the carbene derived from dipotassium diazirine-3,3-dicarboxylate would be expected to react with alkenes to form cyclopropanes. The electronic nature of the carbene would influence the efficiency and selectivity of this reaction.
C-H Insertion: A significant reaction pathway for metal-carbenes is the insertion into carbon-hydrogen bonds. This transformation can be used to form new C-C bonds in an intramolecular or intermolecular fashion. The selectivity of C-H insertion is often directed by the catalyst and the electronic and steric properties of the substrate.
X-H Insertion (X = O, N, S): Similar to C-H insertion, the metal-carbene intermediate can insert into O-H, N-H, and S-H bonds, providing a direct method for the formation of ethers, amines, and thioethers, respectively.
Ylide Formation: The electrophilic metal-carbene can react with Lewis bases, such as pyridines, sulfides, or ethers, to form ylides. These ylides can then undergo subsequent rearrangements, such as the archive.orgnih.gov-sigmatropic rearrangement, to yield more complex molecular architectures.
The choice of metal catalyst and ligands is crucial in directing the outcome of these reactions, often allowing for selective access to a desired product from a range of possible pathways.
| Catalyst Type | Expected Transformation | Product Type |
| Rhodium(II) carboxylates | Cyclopropanation, C-H Insertion | Cyclopropanes, New C-C bonds |
| Copper(I) complexes | Cyclopropanation, Ylide formation | Cyclopropanes, Rearranged products |
| Palladium(0/II) complexes | Cross-coupling reactions | Arylated or vinylated products |
This table represents expected transformations based on general diazirine chemistry and is not based on specific experimental data for this compound.
Stereochemical Outcomes and Diastereoselectivity in Diazirine-Derived Reactions
The stereochemical outcome of reactions involving the carbene generated from this compound would be highly dependent on the nature of the reactants and the catalyst system employed. The presence of two carboxylate groups at the 3-position of the diazirine means the resulting carbene itself is prochiral, offering opportunities for stereoselective synthesis.
Control of Stereochemistry:
Diastereoselectivity in Cyclopropanation: In reactions with prochiral alkenes, the formation of new stereocenters on the cyclopropane (B1198618) ring can lead to diastereomeric products. The diastereoselectivity (cis/trans or endo/exo) is often influenced by the steric bulk of the substituents on both the carbene and the alkene, as well as the structure of the metal catalyst. Chiral ligands on the metal can create a chiral environment that favors the formation of one diastereomer over another.
Enantioselectivity: By employing chiral, non-racemic metal catalysts, it is possible to achieve enantioselective transformations. The chiral catalyst can differentiate between the two enantiotopic faces of the prochiral carbene or the alkene, leading to the preferential formation of one enantiomer of the product. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are well-known for their effectiveness in catalyzing highly enantioselective carbene transfer reactions.
Substrate Control: In some cases, existing stereocenters in the substrate molecule can direct the stereochemical outcome of the reaction. This substrate-controlled diastereoselectivity can be either reinforced or overridden by the catalyst's inherent stereochemical preference.
The interplay between the substrate, the carbene, and the chiral catalyst is fundamental to achieving high levels of stereocontrol. Mechanistic studies, often supported by computational modeling, are crucial for understanding the origins of stereoselectivity and for the rational design of new and more effective catalysts.
| Reaction Type | Stereochemical Aspect | Controlling Factors |
| Cyclopropanation | Diastereoselectivity (cis/trans) | Sterics of substrate and catalyst |
| Cyclopropanation | Enantioselectivity | Chiral metal catalyst, ligand design |
| C-H Insertion | Diastereoselectivity | Substrate stereocenters, catalyst |
This table outlines general principles of stereocontrol in carbene chemistry and is not based on specific experimental data for this compound.
Derivatives and Analogues of Dipotassium Diazirine 3,3 Dicarboxylate
Modifications at the Carboxylate Functions: Esterification, Amidation, and Conjugation
The carboxylate groups of dipotassium (B57713) diazirine-3,3-dicarboxylate are prime sites for chemical modification, allowing for the synthesis of a wide range of functionalized derivatives through esterification, amidation, and conjugation reactions. These modifications are crucial for tuning the solubility, reactivity, and biocompatibility of the resulting diazirine-containing molecules, enabling their use in diverse applications such as photoaffinity labeling and the development of functional materials.
Esterification of diazirine-3,3-dicarboxylic acid, obtained from the dipotassium salt, can be achieved using standard acid-catalyzed esterification protocols with various alcohols. The resulting dialkyl diazirine-3,3-dicarboxylates exhibit altered solubility profiles compared to the parent salt, with longer alkyl chains increasing lipophilicity. These esters can serve as precursors for further functionalization or be used directly in applications where solubility in organic solvents is required.
Amidation of the dicarboxylic acid with primary or secondary amines yields the corresponding diazirine-3,3-dicarboxamides. This transformation is typically carried out using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The properties of the resulting amides can be tailored by the choice of the amine, allowing for the introduction of a wide variety of functional groups. For instance, the use of amino acids as the amine component can lead to the formation of peptide-diazirine conjugates.
Conjugation of the diazirine-3,3-dicarboxylate moiety to other molecules is a key strategy for its application in chemical biology. The carboxylate groups can be activated, for example, as N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines on biomolecules such as proteins or nucleic acids to form stable amide bonds. nih.gov This approach is central to the design of photoaffinity probes, where the diazirine acts as a photoactivatable cross-linking agent to identify molecular interactions. nih.gov The ability to conjugate the diazirine core to reporter tags like fluorophores or biotin (B1667282) facilitates the detection and isolation of cross-linked products.
| Modification Type | Reagents and Conditions | Product Class | Key Features |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Dialkyl diazirine-3,3-dicarboxylates | Increased lipophilicity, solubility in organic solvents. |
| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Diazirine-3,3-dicarboxamides | Tunable properties based on the amine used. |
| Conjugation | NHS, EDC for activation; followed by amine-containing molecule | Biomolecule-diazirine conjugates | Enables photoaffinity labeling and target identification. |
Introduction of Substituents for Modulation of Reactivity and Stability
The reactivity and stability of the diazirine ring can be significantly influenced by the electronic nature of the substituents attached to the diazirine carbon. By strategically introducing electron-donating or electron-withdrawing groups, it is possible to fine-tune the properties of diazirine-3,3-dicarboxylate derivatives for specific applications. These modifications primarily affect the stability of the diazirine ring towards light and heat, as well as the properties of the carbene generated upon photolysis.
Electron-withdrawing groups, such as trifluoromethylphenyl groups, are known to enhance the stability of the diazirine ring. wikipedia.org This increased stability is particularly advantageous for applications that require handling under ambient light or involve multi-step syntheses. mdpi.com For example, replacing a phenyl group with a more electron-withdrawing pyridine (B92270) or pyrimidine (B1678525) ring has been shown to improve the ambient light stability of 3-trifluoromethyl-3-aryldiazirines. mdpi.combeilstein-journals.org Furthermore, electron-withdrawing groups can influence the spin state of the generated carbene, favoring the formation of triplet carbenes. researchgate.net
Conversely, electron-donating groups can decrease the stability of the diazirine ring, making it more susceptible to thermal or photochemical activation. Electron-donating substituents on an aryl ring attached to the diazirine can also stabilize the singlet state of the resulting carbene. researchgate.net Singlet carbenes are often desired for their ability to undergo concerted insertion reactions, which can be more specific than the radical-like reactions of triplet carbenes. The choice of substituent therefore allows for a degree of control over the reactivity of the photogenerated carbene.
The carboxylate groups in diazirine-3,3-dicarboxylate are themselves electron-withdrawing. Further modification of these groups, for instance by forming amides with electron-rich anilines or esters with electron-poor phenols, provides a secondary level of control over the electronic properties of the diazirine core.
| Substituent Type | Effect on Diazirine Stability | Effect on Carbene | Example |
|---|---|---|---|
| Electron-Withdrawing | Increased stability | Favors triplet state | Trifluoromethylphenyl group wikipedia.org |
| Electron-Donating | Decreased stability | Favors singlet state | Phenyl group researchgate.net |
Synthesis and Reactivity of Bis-diazirine-3,3'-dicarboxylate Systems
Bis-diazirine systems, which contain two diazirine units within the same molecule, are of significant interest as cross-linking agents. axispharm.com Upon photoactivation, these molecules can generate two carbene intermediates, enabling the formation of covalent links between two different molecules or within a single macromolecule. The synthesis of bis-diazirine-3,3'-dicarboxylate systems would involve the coupling of two diazirine-3-carboxylate units.
A general strategy for the synthesis of bis-diazirines involves the coupling of two precursor molecules, each containing a single diazirine moiety. For example, a bis-diazirine has been synthesized through the coupling of 3-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of silver oxide. mdpi.com A similar approach could be envisioned for the synthesis of a bis-diazirine-3,3'-dicarboxylate system, where two diazirine-3-carboxylate molecules are linked together via their carboxylate groups using a suitable diol or diamine linker.
The reactivity of bis-diazirine systems is characterized by the sequential or simultaneous generation of two carbenes upon photolysis. This dual reactivity makes them highly effective cross-linkers for a variety of applications, from stabilizing protein-protein interactions to modifying the properties of polymers. researchgate.netresearchgate.net The distance between the two diazirine groups, which is determined by the length and nature of the linker, is a critical parameter that can be adjusted to suit the specific cross-linking application.
The cross-linking process with a bis-diazirine involves the formation of a highly reactive carbene intermediate upon the extrusion of nitrogen gas. researchgate.net This carbene can then insert into C-H, N-H, or O-H bonds in its vicinity. In a polymer matrix, this can lead to the formation of cross-links between polymer chains, resulting in changes to the material's mechanical and thermal properties.
Macrocyclic and Supramolecular Architectures Incorporating Diazirine Units
The incorporation of diazirine units into macrocyclic and supramolecular architectures opens up possibilities for the creation of advanced functional materials and systems. The diazirine-3,3-dicarboxylate moiety, with its two functional handles, is a particularly attractive building block for the construction of such complex structures. These architectures can be designed to exhibit photoresponsive behavior, where the properties of the assembly can be modulated by light-induced activation of the diazirine units.
The synthesis of macrocycles containing diazirine units can be achieved through high-dilution cyclization reactions of linear precursors containing two reactive functionalities that can form a cyclic structure. For example, a linear precursor containing a diazirine-3,3-dicarboxylate unit and two terminal functional groups (e.g., an amine and a carboxylic acid) could be cyclized to form a diazirine-containing macrocycle.
Supramolecular assemblies are formed through non-covalent interactions, such as hydrogen bonding, metal coordination, or π-π stacking. frontiersin.organu.edu.au The dicarboxylate functionality of dipotassium diazirine-3,3-dicarboxylate can be used to direct the self-assembly of larger structures. For instance, the carboxylate groups can coordinate to metal ions to form metallosupramolecular architectures, or they can participate in hydrogen bonding interactions to form well-defined aggregates.
The photoresponsive nature of the diazirine unit can be harnessed to control the properties of these macrocyclic and supramolecular systems. Upon irradiation, the generation of carbenes within the assembly can lead to covalent bond formation, effectively "locking" the structure in place or inducing a change in its conformation or properties. This photo-induced covalent capture of supramolecular assemblies is a powerful strategy for creating robust and functional nanomaterials.
Applications of Dipotassium Diazirine 3,3 Dicarboxylate in Advanced Chemical Synthesis and Materials Science
Carbene Precursor in Organic Synthesis
The primary utility of dipotassium (B57713) diazirine-3,3-dicarboxylate in organic synthesis stems from its ability to act as a clean and efficient precursor for a dicarboxycarbene intermediate upon the extrusion of nitrogen gas. Diazirines are cyclic isomers of diazo compounds and are often more stable, allowing for easier handling and broader applications. nih.gov The generation of the carbene opens up a variety of synthetic transformations, enabling the construction of complex molecular architectures.
Once generated, the carbene derived from dipotassium diazirine-3,3-dicarboxylate is a high-energy species capable of inserting into a wide range of chemical bonds that are typically unreactive. This includes the formidable challenge of functionalizing C-H bonds, as well as N-H and O-H bonds. xlynxmaterials.com This reactivity is particularly valuable for late-stage functionalization of complex molecules, where direct modification of existing C-H bonds can significantly shorten synthetic routes. The carbene intermediate can react with nearby C-H, O-H, or N-H bonds to form new, stable covalent linkages. researchgate.net This process is fundamental to applications in photoaffinity labeling and polymer cross-linking.
Table 1: Examples of Carbene Insertion Reactions
| Bond Type | Substrate Class Example | Product Type | Significance |
| C-H | Alkanes, Polymers | Functionalized Alkanes, Cross-linked Polymers | C-H functionalization, materials modification |
| N-H | Amines, Amides | Substituted Amines, N-Functionalized Amides | Synthesis of complex nitrogenous compounds |
| O-H | Alcohols, Water | Ethers, Hydroxylated compounds | Formation of C-O bonds |
The carbene generated from this compound readily participates in cycloaddition reactions with unsaturated systems like alkenes and alkynes. The reaction with alkenes, known as cyclopropanation, yields cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules and synthetic intermediates. Similarly, reaction with alkynes leads to the formation of highly strained and reactive cyclopropenes. These [2+1] cycloaddition reactions are a powerful method for building cyclic systems with a high degree of stereocontrol.
Beyond simple cycloadditions, precursors related to diazirines, such as bidiazirines, have been utilized to generate highly strained and transient organic intermediates. This includes the formation of species like cycloalkynes, which are too reactive to be isolated under normal conditions. By generating these intermediates in the presence of a trapping agent, chemists can access unique reaction pathways and synthesize novel molecular frameworks. The dicarboxylate functionality on the diazirine ring can influence the stability and reactivity of the resulting carbene, potentially enabling controlled generation of these strained systems.
Role as a Nitrogen Transfer Reagent in Functionalization Reactions
While primarily known as carbene precursors, diazirines can also serve as electrophilic nitrogen sources in certain functionalization reactions. nih.govacs.org This alternative reaction pathway leverages the electrophilicity of the nitrogen atoms in the strained ring. Nucleophilic attack on the diazirine can lead to the formation of a diaziridine intermediate, which can then be transformed into various nitrogen-containing functional groups. nih.govchemrxiv.org
For instance, diazirines react with organometallic nucleophiles to yield N-monosubstituted diaziridines. These intermediates can be hydrolyzed to produce monosubstituted hydrazines, which are valuable building blocks for the synthesis of nitrogen-containing heterocycles like pyrazoles. acs.orgthieme-connect.com This methodology demonstrates the potential of diazirines as versatile reagents for C-N bond formation, offering a complementary approach to traditional amination methods. researchgate.net
Application in Chemical Cross-linking and Polymerization Chemistry
A significant application of diazirine-containing compounds is in the field of polymer chemistry, specifically for chemical cross-linking. xlynxmaterials.com Upon activation by heat or UV light, the diazirine moiety releases nitrogen gas to form a carbene that can insert into C-H bonds present along polymer chains. xlynxmaterials.comresearchgate.net This creates covalent bonds between different polymer chains, transforming thermoplastics into more robust thermosets or elastomers. escholarship.org This cross-linking process can dramatically enhance the mechanical properties, thermal stability, and chemical resistance of materials. escholarship.org
This technology has been applied to a wide range of commodity polymers and is particularly useful for materials with low surface energy, such as polyethylene (B3416737) and polypropylene, where traditional bonding is difficult. xlynxmaterials.com Furthermore, diazirine-functionalized monomers can be incorporated into polymers through controlled radical polymerization, creating materials with built-in, on-demand cross-linking capabilities. acs.org These photoreactive polymers are used in advanced applications such as the fabrication of organic light-emitting diodes (OLEDs) by preventing interlayer mixing during solution processing. rsc.org
Table 2: Applications in Polymer Modification
| Application Area | Polymer Example | Desired Outcome | Reference |
| Adhesion | Polyethylene, Polypropylene | Improved bonding to low-surface-energy plastics | xlynxmaterials.com |
| Electronics | Polyfluorene (PFO) | Defect-free fabrication of solution-processed OLEDs | rsc.org |
| Thermoset Reprocessing | Thermoset Polymers | Generation of reprocessable and recyclable materials | researchgate.net |
| Bioconjugation | Proteins | Covalent linking and study of protein-protein interactions | researchgate.netnih.gov |
Precursor for Functional Materials with Tunable Properties
The ability to initiate cross-linking under specific triggers makes this compound and related compounds valuable precursors for creating functional materials with tunable properties. By controlling the density of diazirine groups and the conditions of activation (e.g., light exposure time), the degree of cross-linking can be precisely managed, allowing for the fine-tuning of material characteristics like hardness, elasticity, and thermal resistance. escholarship.org
This strategy is employed to create novel materials for specialized applications. For example, heteroaromatic diazirines are being explored for the development of new polymer materials with improved physical and electronic properties. nih.govencyclopedia.pubmdpi.com The combination of a stable, storable precursor that can be converted into a highly reactive species on-demand provides a powerful platform for materials science, enabling the design of smart materials that can change their properties in response to external stimuli. nih.govresearchgate.net
Theoretical and Computational Investigations of Dipotassium Diazirine 3,3 Dicarboxylate
Electronic Structure and Bonding Analysis of the Diazirine Ring and Carboxylate Groups
Computational analyses, particularly those using Density Functional Theory (DFT), have provided significant insights into the electronic nature of the diazirine ring. rsc.org The central carbon atom of the diazirine ring is best described as being sp²-hybridized, with calculated bond angles around this carbon being approximately 120°. rsc.org This hybridization allows for p-orbital contributions to the frontier molecular orbitals, enabling potential electronic conjugation with substituents. rsc.org
For the parent diazirine (H₂CN₂), DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly influenced by the nitrogen atoms and the strained ring structure. rsc.org The HOMO often extends across the entire diazirine unit, while the LUMO is typically centered on the diazirine group itself. rsc.org
In dipotassium (B57713) diazirine-3,3-dicarboxylate, the two carboxylate groups (–COO⁻) are expected to act as strong electron-withdrawing groups due to the high electronegativity of the oxygen atoms. This would significantly lower the energy of the molecule's orbitals. The delocalized π-systems of the carboxylate groups can interact with the molecular orbitals of the diazirine ring. This interaction would likely stabilize the molecule but also influence the energy required for photochemical or thermal activation.
High-level calculations on simple diazirines provide a baseline for understanding the geometry of the core ring. nasa.gov
Table 1: Calculated Geometrical Parameters for Parent Diazirine (3,3H-diazirine)
| Parameter | Value | Level of Theory |
|---|---|---|
| N-N Bond Length | 1.510 Å | CCSD(T)/cc-pVQZ |
| N-C Bond Length | 1.386 Å | CCSD(T)/cc-pVQZ |
| ∠ NCN | 66.0° | CCSD(T)/cc-pVQZ |
Data derived from computational studies on parent diazirine isomers. nasa.gov
The presence of two anionic carboxylate groups would lead to significant charge localization on the oxygen atoms, making the molecule highly polar. This polarity is a key factor in its solubility and interactions with solvents, which in turn affects its reactivity.
Quantum Chemical Modeling of Reaction Pathways, Transition States, and Intermediates
The primary reaction pathway for diazirines upon activation by UV light or heat is the extrusion of molecular nitrogen (N₂) to form a highly reactive carbene intermediate. nih.govwikipedia.org Computational modeling has been essential in mapping the potential energy surfaces for this transformation. Upon absorption of a photon (typically around 350-380 nm), the diazirine is promoted to an excited singlet state. researchgate.net
Quantum chemical calculations have identified two main competing pathways following photoactivation:
Direct Carbene Formation: The excited diazirine directly dissociates into a singlet carbene and N₂.
Isomerization to a Diazo Intermediate: The diazirine ring opens to form a linear diazo isomer, which can then subsequently lose N₂ to form the carbene. springernature.comnih.govnih.gov
Theoretical models show that the relative prominence of these pathways is highly dependent on the substituents attached to the diazirine carbon. nih.gov For alkyl diazirines, the pathway involving a diazo intermediate is often dominant. springernature.comnih.gov This diazo intermediate is a reactive, electrophilic species that can have its own distinct reactivity before converting to the carbene. nih.gov Theoretical calculations help to locate the transition states for both the diazirine-to-diazo isomerization and the subsequent nitrogen extrusion, providing activation energy barriers for each step. nasa.govnih.gov
For dipotassium diazirine-3,3-dicarboxylate, the strong electron-withdrawing nature of the carboxylate groups would influence the stability of the intermediates. The resulting dicarboxycarbene would be an electrophilic singlet carbene, and its subsequent reactions would be a key focus of computational modeling.
Table 2: Computationally Modeled Reaction Intermediates from Diazirine Photolysis
| Species | Description | Role in Pathway |
|---|---|---|
| Excited Diazirine (S₁) | Singlet excited state formed upon UV irradiation. | Initial reactive species. |
| Diazo Intermediate | Linear isomer formed by ring-opening. springernature.com | Can be a key intermediate, especially for alkyl diazirines, with its own distinct reactivity. nih.gov |
| Singlet Carbene | Highly reactive species with paired electrons, formed after N₂ loss. nih.gov | Responsible for insertion into C-H, O-H, and N-H bonds. nih.govresearchgate.net |
Prediction of Reactivity, Selectivity, and Regiochemical Preferences
Computational methods are used to predict the reactivity of the carbene generated from diazirine decomposition. The electronic nature of the substituents on the diazirine ring plays a critical role in determining the properties and subsequent reactions of the carbene. wikipedia.org
Electron-donating groups tend to stabilize the singlet state of the carbene. wikipedia.org Electron-rich diazirines have been shown to have enhanced efficacy toward C-H insertion reactions. nih.govresearchgate.net
Electron-withdrawing groups , such as the trifluoromethyl group or, presumably, the carboxylate groups in the subject compound, tend to favor the formation of triplet carbenes. wikipedia.org
DFT calculations can be used to model the transition states for the insertion of the dicarboxycarbene into various types of chemical bonds (e.g., C-H, O-H, N-H). The calculated activation barriers for these different insertion pathways allow for the prediction of selectivity. For instance, alkyl diazirines, which react primarily through a diazo intermediate, show a strong preference for reacting with acidic residues like glutamic acid and aspartic acid. nih.govresearchgate.net In contrast, aryl-trifluorodiazirines, which are thought to react more directly through a carbene intermediate, react more broadly with all amino acids. nih.gov
Given the electron-withdrawing carboxylate groups, the carbene generated from this compound is expected to be highly electrophilic. Computational models would likely predict a high reactivity towards electron-rich sites. The regiochemical preference—for example, insertion into primary versus secondary C-H bonds—can also be assessed by comparing the activation energies of the respective transition states.
Computational Studies on Solvation Effects on Reaction Mechanisms
The reaction mechanism of a highly charged species like this compound is expected to be significantly influenced by the solvent. Computational studies employ various models to account for these effects.
Polarizable Continuum Models (PCM) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This method is effective for modeling the general electrostatic interactions between the solute and the solvent, which is particularly important for stabilizing the charged carboxylate groups and any charge-separated transition states.
More explicit solvent models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) , can also be used. In this approach, the reacting molecule is treated with high-level quantum mechanics, while a number of surrounding solvent molecules are treated with a simpler molecular mechanics force field. This allows for the modeling of specific interactions like hydrogen bonding between the carboxylate groups and protic solvent molecules (e.g., water).
Computational studies have shown that solvent can affect:
Intermediate Lifetimes: Polar solvents can influence the lifetime and stability of intermediates like carbenes and diazo compounds.
Reaction Barriers: The energy barriers for transition states can be lowered or raised by solvent stabilization. DFT calculations on the decomposition of diazirines have shown that the choice of solvent can impact reaction kinetics. researchgate.net
Product Distribution: The selectivity of the carbene insertion can be altered by the solvent's ability to interact with different parts of the substrate molecule. For example, in photolysis experiments in methanol, the primary product is often from formal O-H insertion into the solvent itself. researchgate.net
For this compound, computational modeling of solvation would be critical to accurately predict its reaction pathways in aqueous or other polar environments, where dissociation of the potassium ions and solvation of the dicarboxylate anion would be the first step preceding any photochemical reaction.
Analytical Methodologies for Mechanistic Elucidation of Diazirine 3,3 Dicarboxylate Transformations
In-situ and Time-Resolved Spectroscopic Techniques for Intermediate Detection
The primary intermediates in the transformation of diazirines are the corresponding diazo compounds and carbenes. nih.govpku.edu.cn These species are typically short-lived and highly reactive, necessitating advanced spectroscopic methods for their direct observation and characterization. researchgate.net In-situ and time-resolved techniques are indispensable for capturing the formation and decay of these transient species, providing critical insights into the reaction kinetics and pathways. unipr.itwikipedia.org
Recent studies on various diazirine compounds have demonstrated a two-step photolysis pathway where the diazirine first isomerizes to a diazo intermediate, which can then be further photolyzed or thermally decomposed to a carbene intermediate with the loss of dinitrogen. nih.govpku.edu.cnresearchgate.net
Key Spectroscopic Techniques:
Transient Absorption (TA) Spectroscopy: This is a powerful pump-probe technique used to study dynamic processes on timescales from femtoseconds to milliseconds. wikipedia.org For diazirine-3,3-dicarboxylate, a UV laser pulse (the pump) would initiate the reaction, and a second, delayed probe pulse would measure the absorption spectrum of the transient species. The decay of the S1 state of the diazirine and the formation of the isomeric diazo compound and the singlet carbene can be monitored in real-time. researchgate.net
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about intermediates by detecting their characteristic vibrational frequencies. unipr.it This technique can distinguish between the diazirine starting material, the diazo intermediate (with its characteristic N=N stretch), and the carbene, as well as subsequent reaction products.
In-line Nuclear Magnetic Resonance (NMR) Spectroscopy: For slower reactions or for intermediates that can be trapped at low temperatures, NMR is invaluable. The production and disappearance of the diazo intermediate can be monitored by observing characteristic chemical shifts. nih.gov Hyperpolarized NMR techniques have been successfully used to detect and characterize unstable diazo compounds formed from 15N-labeled diazirines, which would be directly applicable to isotopic variants of diazirine-3,3-dicarboxylate. acs.org
The table below summarizes the application of these techniques for detecting intermediates from diazirine transformations.
Interactive Data Table: Spectroscopic Techniques for Intermediate Detection
| Technique | Timescale | Detected Intermediates | Key Observables |
|---|---|---|---|
| Transient Absorption (TA) | fs - ms | Excited-state diazirine, Diazo compound, Singlet/Triplet carbene | Changes in UV-Vis absorption bands over time. |
| Time-Resolved Infrared (TRIR) | ns - ms | Diazo compound, Carbene, Reaction products | Characteristic vibrational bands (e.g., N=N stretch). |
By modulating the intensity and duration of UV irradiation, it is possible to control the reaction pathway, favoring the formation of the diazo intermediate over the carbene. nih.govpku.edu.cn This control allows for more detailed study of the diazo species' reactivity, which is known to preferentially target polar residues in biological systems, in contrast to the more indiscriminate reactivity of carbenes. nih.govpku.edu.cn
Advanced Chromatographic and Mass Spectrometric Approaches for Reaction Mixture Analysis
The high reactivity of the dicarboxycarbene generated from dipotassium (B57713) diazirine-3,3-dicarboxylate leads to a complex mixture of products arising from cycloadditions, insertions into C-H, O-H, and N-H bonds, and rearrangements. rhhz.netwikipedia.org The separation and identification of these products are crucial for a complete mechanistic understanding.
Analytical Workflow:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the components of the post-reaction mixture. Reversed-phase chromatography is typically employed to separate compounds based on their polarity. The carboxylate groups on the parent compound and its products make them amenable to aqueous mobile phases.
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for the determination of the molecular weights of the separated components. High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for each product.
Tandem Mass Spectrometry (MS/MS): To elucidate the structure of the products, tandem MS (or MS/MS) is employed. In this technique, a specific product ion from the MS scan is isolated, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed. This fragmentation pattern provides a fingerprint that helps to piece together the molecule's structure. This is particularly useful in identifying the sites of carbene insertion in complex molecules. acs.orgnih.gov
The table below outlines the types of products expected from the reaction of the dicarboxycarbene and the analytical approach for their characterization.
Interactive Data Table: Analysis of Reaction Products
| Product Type | Expected Reaction | Analytical Approach | Key Information from MS/MS |
|---|---|---|---|
| Cyclopropanes | Cycloaddition with alkenes | LC-MS/MS | Fragmentation pattern confirming the three-membered ring and substituent positions. |
| Insertion Products | Insertion into X-H bonds (X=C, O, N) | LC-HRMS, MS/MS | Precise mass confirming addition of the carbene moiety; fragmentation reveals insertion site. |
| Dimerization Products | Reaction of two carbene molecules | LC-HRMS | Molecular weight corresponding to the carbene dimer (e.g., ethylene (B1197577) dicarboxylate). |
Quantitative mass spectrometry workflows can further be used to assess the relative abundance of different products under various reaction conditions (e.g., different temperatures, solvents, or trapping reagents), providing kinetic and thermodynamic data about the competing reaction pathways. acs.org
Tracing of Nitrogen Extrusion and Carbene Generation Processes
To definitively track the fate of the atoms from the diazirine ring and confirm the mechanism of nitrogen extrusion, isotopic labeling studies are the gold standard. rhhz.net These experiments involve synthesizing dipotassium diazirine-3,3-dicarboxylate with heavy isotopes at specific positions and following their path into the products.
Isotopic Labeling Strategies:
Nitrogen-15 (¹⁵N) Labeling: Synthesizing the diazirine with one or both nitrogen atoms as ¹⁵N allows for the direct tracing of the nitrogen extrusion process. researchgate.net Analysis of the evolved nitrogen gas by mass spectrometry can confirm that it originates from the diazirine ring. Furthermore, ¹⁵N NMR spectroscopy can be used to observe the ¹⁵N-labeled diazirine and its transformation into the ¹⁵N-labeled diazo intermediate, providing direct evidence for this reaction pathway. acs.org
Carbon-13 (¹³C) Labeling: Incorporating a ¹³C label at the carbene carbon (C-3 of the diazirine ring) is essential for tracking the fate of the carbene. By analyzing the reaction products with ¹³C NMR or mass spectrometry, the exact location of the original carbene carbon in the final product structures can be determined, confirming insertion or cycloaddition mechanisms.
Kinetic studies provide complementary information about the carbene generation process. The decomposition of the diazirine can be monitored by following the disappearance of its characteristic UV-Vis absorption band (typically around 350 nm). researchgate.netrsc.org By measuring the reaction rate at different temperatures, the activation energy for the thermal decomposition can be calculated, providing insight into the stability of the diazirine ring and the energetics of the transition state leading to nitrogen extrusion.
The following table summarizes isotopic labeling approaches for mechanistic studies.
Interactive Data Table: Isotopic Tracing Methodologies
| Isotope Label | Position | Analytical Technique | Mechanistic Insight |
|---|---|---|---|
| ¹⁵N | N=N moiety | Mass Spectrometry (of N₂ gas), ¹⁵N NMR | Confirms extrusion of N₂ from the diazirine ring; allows detection of diazo intermediate. |
| ¹³C | C-3 (Carbene carbon) | ¹³C NMR, Mass Spectrometry | Traces the carbene carbon into the final product structures, confirming reaction pathways. |
Together, these advanced analytical methodologies provide a comprehensive toolkit for the detailed elucidation of the transformation mechanisms of this compound, from the initial photophysical events to the final distribution of stable chemical products.
Challenges and Future Research Directions in Dipotassium Diazirine 3,3 Dicarboxylate Chemistry
Development of Enantioselective and Diastereoselective Synthetic Pathways
A primary challenge in diazirine chemistry is the synthesis of chiral molecules with high stereocontrol. The development of enantioselective and diastereoselective pathways for both the synthesis of the diazirine ring itself and the subsequent reactions of the carbene it generates is a key area of future research.
Current research has demonstrated the synthesis of chiral diazirines, often starting from the chiral pool, such as derivatives of amino acids or other naturally occurring molecules. For instance, asymmetric synthesis of trifluoromethyldiazirine-based lactisole derivatives has been achieved where the configuration of the chiral center is meticulously maintained throughout the synthetic sequence. nih.gov Similarly, optically active and sterically hindered diazirines like 2-azicamphane have been made available in useful quantities through optimized synthetic routes. researchgate.net
However, general and broadly applicable catalytic asymmetric methods are still lacking. Future work will likely focus on the design of chiral catalysts that can induce enantioselectivity in the formation of the diazirine ring from prochiral precursors. Furthermore, controlling the stereochemical outcome of reactions involving the carbene generated from dipotassium (B57713) diazirine-3,3-dicarboxylate is a significant hurdle. Research into biocatalytic carbene transfer using engineered enzymes has shown promise, affording chiral cyclopropanes with notable diastereoselectivity. nih.gov The expansion of these biocatalytic systems and the development of novel chiral transition-metal catalysts are promising future directions for achieving high levels of stereocontrol in carbene insertion and addition reactions.
Table 1: Examples of Stereoselective Approaches in Diazirine Chemistry
| Approach | Description | Key Finding/Future Direction |
|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. nih.govresearchgate.net | Effective for specific targets but lacks general applicability. Future work aims to expand the range of accessible chiral diazirines. |
| Biocatalysis | Use of engineered enzymes (e.g., heme proteins) to catalyze carbene transfer reactions from diazirines. nih.gov | Demonstrated diastereoselective cyclopropanation. Future research will focus on evolving enzymes for higher selectivity and broader substrate scope. |
| Chiral Catalysis | Development of small molecule or transition-metal-based chiral catalysts for diazirine synthesis or carbene reactions. acs.org | A developing area with significant potential for creating general enantioselective methods. |
Expanding the Scope of Carbene Reactivity for Complex Molecule Synthesis
The carbene generated from dipotassium diazirine-3,3-dicarboxylate is a highly reactive intermediate capable of a wide array of chemical transformations, including insertions into C-H, N-H, and O-H bonds, as well as cyclopropanation of alkenes. wikipedia.org A significant challenge lies in harnessing this high reactivity for the construction of complex molecular architectures with precision and control.
Recent breakthroughs have demonstrated the use of diazirine-derived carbenes for skeletal editing of molecules through single-carbon insertion into C-C bonds, followed by rearrangements. nih.govacs.org This strategy opens up new avenues for core-to-core molecular conversions. However, a major hurdle is controlling the chemoselectivity of the carbene, preventing undesired side reactions such as isomerization to diazo intermediates, which exhibit different reactivity profiles and can lead to a mixture of products. semanticscholar.orgrsc.org
Future research will focus on several key areas:
Expanding Skeletal Editing: Applying the principles of carbene-mediated C-C bond insertion to a broader range of substrates to enable novel molecular rearrangements and the synthesis of complex scaffolds.
Controlling Carbene Spin State: The substituents on the diazirine ring can influence whether a singlet or triplet carbene is formed upon photolysis, which in turn dictates the reaction mechanism and outcome. wikipedia.org Future work will aim to design diazirine precursors that allow for precise control over the carbene's electronic state.
Biocatalytic Transformations: Further development of engineered enzymes could enable carbene transfer reactions that are currently inaccessible through traditional chemocatalysis, offering unique selectivity under mild conditions. whiterose.ac.uk
Addressing Scalability and Industrial Viability of Synthetic Methods
For any synthetic method to be truly impactful, it must be scalable, safe, and economically viable. The synthesis of this compound and its derivatives often involves multistep procedures with potentially hazardous intermediates and reagents, posing challenges for large-scale production.
Future research will continue to focus on optimizing these synthetic routes. Key goals include:
Developing Continuous Flow Processes: Flow chemistry offers enhanced safety, better heat management, and the potential for easier scale-up compared to batch processing.
Process Automation: Robotic synthesis platforms can increase reproducibility and throughput, accelerating the discovery of new diazirine-based molecules and the optimization of their synthesis. nih.gov
Improving Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial for industrial viability and sustainability.
Table 2: Comparison of Synthetic Strategies for Aliphatic Diazirines
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Conventional Multistep | Well-established procedures. | Often low-yielding, tedious, requires difficult-to-handle reagents (e.g., liquid NH₃). | Challenging |
| One-Pot (t-BuOK) | Improved efficiency, higher yields, simpler procedure. nih.gov | Uses a relatively expensive and moisture-sensitive base. | Moderate |
| One-Pot (KOH) | Uses a cheap, readily available, and easy-to-handle base. nih.gov | Slightly lower efficiency than t-BuOK in some cases. | Good; demonstrated on the gram-scale. nih.gov |
Exploration of Unconventional Activation Methods for Diazirine Ring Opening
The standard methods for generating carbenes from diazirines are thermolysis and photolysis. While effective, these high-energy methods can lack selectivity and may be incompatible with sensitive functional groups within a complex molecule. A key area of future research is the discovery and development of milder and more selective "unconventional" activation methods.
Recent studies have revealed that the photochemical activation of diazirines can be more complex than a simple N₂ extrusion, sometimes proceeding through a diazo intermediate. nih.gov The reaction pathway and product distribution can be influenced by modulating the intensity and duration of the light source. nih.gov Beyond photochemistry, significant advances have been made in biocatalytic activation. Engineered heme proteins have been shown to activate diazirines to perform carbene transfer reactions under mild, physiological conditions in the absence of light. nih.govwhiterose.ac.uk
The exploration of novel activation methods is a vibrant field of research. Future directions include:
Advanced Photocatalysis: Developing new photosensitizers or photocatalytic systems that can activate diazirines using lower energy visible light, thereby increasing the functional group tolerance of the reaction.
Electrochemical Activation: Using an electrical potential to trigger the ring-opening could provide a highly controllable and tunable method for carbene generation.
Mechanochemical Activation: Applying mechanical force (e.g., through ball-milling or ultrasonication) to induce diazirine decomposition represents a solvent-free, alternative energy input. nih.gov
By pursuing these research avenues, the scientific community can overcome the current challenges and unlock the full potential of this compound as a powerful reagent in modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing dipotassium diazirine-3,3-dicarboxylate?
- Methodological Answer : Synthesis of this compound requires strict control of reaction conditions due to its diazirine core, which is inherently strained and reactive. While explicit synthesis protocols are not detailed in the literature, analogous diazirine derivatives are typically prepared via cyclization reactions of hydrazine derivatives with carboxylate precursors under anhydrous conditions. Post-synthesis purification should involve recrystallization from non-polar solvents (e.g., dichloromethane) to minimize decomposition risks . Characterization should include:
- FT-IR and NMR spectroscopy to confirm the diazirine ring and carboxylate groups.
- X-ray crystallography to resolve structural ambiguities, particularly the spatial arrangement of the dicarboxylate moieties.
- Elemental analysis to verify stoichiometry (C₃K₂N₂O₄) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Small-scale handling : Limit synthesis and usage to ≤1 mmol batches to mitigate explosion risks, as seen in structurally related ionic halocarbons like triiodocyclopropenium iodide .
- Solvent selection : Avoid polar solvents (e.g., alcohols, acetonitrile) during storage or reactions, as these can destabilize the compound .
- Protective measures : Use explosion-resistant shields, fume hoods, and personal protective equipment (PPE) during manipulation. Monitor for exothermic decomposition using thermal imaging or calorimetry .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermal decomposition kinetics of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) can quantify decomposition onset temperatures and enthalpy changes.
- Isothermal stability studies : Conduct time-resolved FT-IR or Raman spectroscopy to track degradation products (e.g., CO₂, N₂) in sealed reactors.
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to determine activation energy from non-isothermal data .
Q. What analytical strategies resolve contradictions in reported stability data for this compound across different solvents?
- Methodological Answer :
- Comparative solvent screening : Test stability in a solvent matrix (e.g., dichloromethane, THF, DMSO) using UV-Vis spectroscopy to monitor absorbance changes at λmax for diazirine (≈350 nm).
- Controlled humidity studies : Use Karl Fischer titration to correlate moisture content with decomposition rates.
- Cross-validation : Combine HPLC-MS (to detect degradation byproducts) with DFT calculations (to predict solvent interactions) .
Q. How can computational methods elucidate the reactivity of this compound in photochemical applications?
- Methodological Answer :
- DFT calculations : Optimize the molecular geometry and calculate HOMO-LUMO gaps to predict photoactivation thresholds.
- Molecular dynamics (MD) simulations : Model solvent interactions to identify stabilization mechanisms.
- TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate photolytic pathways .
Q. What experimental approaches are suitable for studying the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer :
- Nucleophilic substitution assays : React with Grignard reagents (e.g., MeMgBr) in THF at low temperatures (-78°C), monitoring via <sup>13</sup>C NMR for carboxylate substitution.
- Electrophilic trapping : Use dienophiles (e.g., tetrazines) in Diels-Alder reactions to probe diazirine ring strain.
- In situ IR spectroscopy : Track intermediate formation during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

